2,3,5,7-Tetrahydroxy-1,4-naphthalenedione
Description
Structure
3D Structure
Properties
CAS No. |
604-46-6 |
|---|---|
Molecular Formula |
C10H6O6 |
Molecular Weight |
222.15 g/mol |
IUPAC Name |
2,3,5,7-tetrahydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C10H6O6/c11-3-1-4-6(5(12)2-3)8(14)10(16)9(15)7(4)13/h1-2,11-12,15-16H |
InChI Key |
RWRKDUHFUYRCIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=C(C2=O)O)O)O)O |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Pathways of 2,3,5,7 Tetrahydroxy 1,4 Naphthalenedione
Isolation and Identification from Marine Organisms
The discovery and characterization of 2,3,5,7-Tetrahydroxy-1,4-naphthalenedione are intrinsically linked to the study of marine life, particularly invertebrates.
Echinoderms as Primary Biological Sources
Echinoderms, a phylum of marine animals that includes sea urchins, sea stars, and brittle stars, are the principal natural sources of a class of pigments known as spinochromes. nih.govresearchgate.netnih.govresearchgate.net These pigments are responsible for the vibrant colors observed in the shells and spines of many of these organisms. researchgate.net More than forty different, yet closely related, naphthoquinones have been identified from echinoderms. researchgate.netrsc.org this compound, also known as Spinochrome B, is a prominent member of this family of compounds. researchgate.netrsc.org
Specific Occurrence in Sea Urchin Species (e.g., Salmacis sphaeroides)
The sea urchin Salmacis sphaeroides has been identified as a specific source of this compound. researchgate.net The isolation of this compound, along with other spinochromes, from the shells and spines of this particular species has been documented in scientific literature. researchgate.net
The general procedure for isolating spinochromes from sea urchin material involves initial extraction with acidified solvents, such as aqueous ethanol (B145695) containing sulfuric or hydrochloric acid, to dissolve the calcareous structures of the shells and spines. rsc.orgnih.gov This is followed by solvent-solvent extraction using organic solvents like diethyl ether, chloroform, or ethyl acetate (B1210297) to separate the pigments. rsc.orgnih.gov Further purification and separation of individual spinochromes, including this compound, are typically achieved through chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC). nih.govnih.gov The identification and structural elucidation of the isolated compounds are then carried out using modern analytical methods such as mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov HPLC coupled with a diode-array detector (DAD) and mass spectrometry (HPLC-DAD-MS) is a powerful tool for the identification of these pigments. nih.gov
Biosynthetic Mechanisms of Polyhydroxylated Naphthoquinones
The formation of the complex structure of this compound within sea urchins is a fascinating example of secondary metabolism.
Elucidation of the Polyketide (Acetate-Polymalonate) Pathway
The biosynthesis of spinochromes, including this compound, is now understood to proceed via the polyketide pathway. nih.govnih.gov This pathway is a major route for the biosynthesis of a wide variety of natural products in bacteria, fungi, and plants. nih.govmdpi.com The discovery of polyketide synthase (PKS) genes in sea urchins provided strong evidence that these animals possess the enzymatic machinery for de novo synthesis of these pigments. nih.gov The polyketide pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to build a linear poly-β-keto chain, which then undergoes cyclization and aromatization to form the characteristic naphthoquinone scaffold. nih.gov The meta-positioning of the hydroxyl groups in spinochromes like Spinochrome B is a key feature consistent with their polyketide origin. nih.gov
Precursor Feeding Studies and Enzymatic Steps in Spinochrome Biosynthesis
Early investigations into the biosynthesis of spinochromes involved precursor feeding studies. Experiments with the sea urchin Arbacia pustulosa, where radioactively labeled [2-¹⁴C]-acetate was administered, showed significant incorporation of the label into echinochrome A, a related spinochrome. This provided direct evidence for the polyketide origin of these pigments. nih.gov
The initial steps of the biosynthesis are catalyzed by polyketide synthases (PKS), a family of multi-domain enzymes. nih.govnih.gov However, the precise enzymatic steps that follow the initial polyketide chain formation to yield the final structure of this compound are less well-defined. It is understood that a series of enzymatic modifications, including hydroxylations, are necessary. nih.govresearchgate.netresearchgate.net These hydroxylation reactions, likely catalyzed by specific hydroxylase enzymes, are crucial for installing the four hydroxyl groups at the correct positions on the naphthalene (B1677914) ring. nih.govresearchgate.netresearchgate.net While the general mechanism of enzymatic hydroxylation of aromatic compounds is known, the specific enzymes responsible for the regioselective hydroxylation in spinochrome biosynthesis are an area of ongoing research. nih.govresearchgate.netresearchgate.net
Microbial and Plant Derived Naphthoquinone Analogues
Naphthoquinones are not exclusive to the marine environment; they are also produced by a diverse range of terrestrial organisms, including plants and microorganisms. nih.govmdpi.commdpi.com These analogous compounds often share the core 1,4-naphthoquinone (B94277) structure but differ in their substitution patterns, providing a basis for structural and functional comparisons.
| Compound Name | Source Organism/Family | Type | Structure |
|---|---|---|---|
| This compound (Spinochrome B) | Echinoderms (e.g., Salmacis sphaeroides) | Animal (Marine) | |
| Juglone (B1673114) | Juglans species (Walnut) | Plant | |
| Lawsone | Lawsonia inermis (Henna) | Plant | |
| Lapachol (B1674495) | Bignoniaceae family (e.g., Handroanthus species) | Plant | |
| Plumbagin | Plumbago species | Plant | |
| Actinorhodin (B73869) | Streptomyces coelicolor | Microbial (Bacteria) | |
| Flaviolin (B1202607) | Aspergillus species | Microbial (Fungi) |
Plant-derived naphthoquinones are well-known for their presence in families such as Bignoniaceae, Verbenaceae, and Plumbaginaceae. fiocruz.brresearchgate.net For instance, lapachol is a characteristic naphthoquinone of the Bignoniaceae family. fiocruz.br Juglone is found in walnut trees (Juglans species), and lawsone is the active pigment in the henna plant (Lawsonia inermis). mdpi.commdpi.com
Microorganisms, including bacteria and fungi, are also prolific producers of naphthoquinones. nih.govmdpi.combenthamdirect.com Fungi, in particular, produce a vast array of these compounds with diverse structures. researchgate.netbenthamdirect.com Examples include actinorhodin from Streptomyces bacteria and flaviolin from Aspergillus fungi. researchgate.net These microbial naphthoquinones often exhibit a wide range of biological activities. nih.govbenthamdirect.com
Secondary Metabolites from Streptomyces Species
Current scientific literature does not report this compound (Spinochrome B) as a secondary metabolite produced by Streptomyces species. While the genus Streptomyces is a well-known source of a vast array of secondary metabolites, including some naphthoquinones, Spinochrome B has not been identified among them. nih.govresearchgate.net
Naphthoquinone Production in Horticultural Plants and Fungi
There is no evidence to suggest that this compound is produced by horticultural plants or fungi. nih.govresearchgate.net Naphthoquinones are indeed widespread in the plant and fungal kingdoms, with well-known examples like juglone from walnuts and lawsone from the henna plant. nih.gov However, the specific compound this compound is characteristic of marine animals, specifically echinoderms. nih.govresearchgate.net
The primary natural sources of this compound are sea urchins, where it is one of the main spinochrome pigments found in their shells, spines, and eggs. peerj.comnih.govnih.gov It is often found alongside other spinochromes like Echinochrome A and Spinochromes A, C, D, and E. nih.govnih.gov The presence and concentration of these pigments can vary depending on the sea urchin species. nih.gov
Table 1: Documented Occurrence of this compound (Spinochrome B) in Sea Urchin Species
| Species | Finding | Reference |
|---|---|---|
| Tripneustes pileolus | Identified as the main pigment in individuals collected near Madagascar. | nih.gov |
| Strongylocentrotus intermedius | Isolated from crude pigment extract. | nih.gov |
Biosynthetic Pathway
The biosynthesis of spinochromes, including this compound, in sea urchins is not as extensively studied as the pathways for similar compounds in plants and fungi. nih.gov Unlike plants, animals (Metazoa) lack the shikimate pathway, which is a common route for producing aromatic compounds. nih.govnih.gov Therefore, the biosynthesis of spinochromes in sea urchins is thought to occur through the polyketide pathway. nih.govnih.gov
The discovery of polyketide synthase (PKS) genes in sea urchins supports the hypothesis that these animals produce spinochromes themselves, rather than acquiring them from symbiotic microorganisms. nih.gov The polyketide pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to build the carbon skeleton of the molecule. nih.gov Early studies involving radiolabeled precursors in the sea urchin Arbacia pustulosa indicated that the naphthoquinone ring of echinochrome A was formed via the polyketide pathway. nih.govnih.gov This mechanism is believed to be common for other spinochromes as well. nih.gov
Table 2: Summary of Biosynthetic Pathway for Spinochromes
| Aspect | Description | Reference |
|---|---|---|
| Primary Pathway | Polyketide Pathway | nih.govnih.gov |
| Precursors | Believed to involve acetate and propionate (B1217596) units. | nih.gov |
| Key Enzymes | Polyketide Synthases (PKS) | nih.gov |
| Organism Group | Echinoderms (Sea Urchins) | nih.govresearchgate.net |
| Excluded Pathway | Shikimate Pathway (absent in animals) | nih.govnih.gov |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Spinochrome A |
| Spinochrome B |
| Spinochrome C |
| Spinochrome D |
| Spinochrome E |
| Echinochrome A |
| Juglone |
| Lawsone |
| Acetyl-CoA |
Chemical Synthesis and Derivatization Strategies for 2,3,5,7 Tetrahydroxy 1,4 Naphthalenedione and Analogues
Total Synthesis Approaches to the 1,4-Naphthalenedione Core
The construction of the 1,4-naphthalenedione scaffold is the foundational step in the synthesis of 2,3,5,7-tetrahydroxy-1,4-naphthalenedione and its derivatives. Chemists have devised several reliable methods to assemble this bicyclic system, primarily involving oxidative processes and cycloaddition reactions.
Oxidative Demethylation and Related Methods
Oxidative demethylation serves as a powerful tool for the synthesis of naphthoquinones from appropriately substituted naphthalene (B1677914) precursors. This process typically involves the removal of a methyl group from a methoxy-substituted aromatic ring, which is then oxidized to a quinone. For instance, the oxidation of certain naphthol derivatives with reagents like iron(III) chloride can lead to the formation of the corresponding 1,2-naphthoquinone (B1664529) through the loss of an aromatic methyl group. rsc.orgrsc.org This method highlights a general strategy where a precursor with a methoxy (B1213986) group is converted to a hydroxy group, which is then oxidized to the quinone. Non-heme manganese(II) complexes have also been shown to catalyze the oxidative demethylation of N,N-dimethylanilines, suggesting the potential for similar catalytic systems in naphthoquinone synthesis. mdpi.com
Another related oxidative approach is the direct oxidation of naphthalene. The industrial synthesis of 1,4-naphthoquinone (B94277) itself often involves the aerobic oxidation of naphthalene using a vanadium oxide catalyst. youtube.com While this provides the parent quinone, subsequent functionalization is necessary to introduce the required hydroxyl groups. For laboratory-scale syntheses, chromium trioxide has been employed for the oxidation of naphthalene compounds. prepchem.com
Diene Synthesis and Condensation Reactions
The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, provides a convergent and often regioselective route to the 1,4-naphthalenedione core. researchgate.net This [4+2] cycloaddition typically involves the reaction of a 1,4-benzoquinone (B44022) with a suitable diene. acs.orgacs.org A significant advantage of this method is the ability to conduct the reaction in glacial acetic acid, which facilitates the subsequent isomerization and oxidation steps without the need to isolate the initial adduct. acs.org The use of bifunctional catalysts, such as Mo-V-P heteropoly acid solutions, can further streamline the process by acting as both an acid catalyst for the diene synthesis and an oxidation catalyst for the resulting adduct. scirp.org
Recent advancements have focused on developing more environmentally benign "green" chemistry approaches. One such method utilizes a laccase enzyme in an aqueous medium to generate para-quinones in situ from 1,4-hydroquinones. These in situ generated quinones then undergo a Diels-Alder reaction with dienes, followed by further oxidation to yield 1,4-naphthoquinones in good yields, avoiding the use of hazardous organic solvents and heavy metal reagents. rsc.org Condensation reactions also play a role in building the naphthoquinone framework. For example, the reaction of 2-amino-1,4-naphthoquinones with ninhydrin (B49086) in acetic acid can lead to the formation of more complex fused ring systems. bohrium.com
Regioselective Functionalization of the Naphthoquinone Scaffold
Once the 1,4-naphthoquinone core is established, the next critical phase is the regioselective introduction of functional groups, particularly hydroxyl groups, to achieve the desired substitution pattern of this compound and its analogs.
Introduction of Hydroxyl Groups
The direct hydroxylation of the naphthoquinone ring is a key transformation. A notable method involves the selective oxidation of 2-naphthol (B1666908) to 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) using hydrogen peroxide as the oxidant in the presence of a manganese(III) porphyrin catalyst. The synthesis of naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) and its derivatives often serves as a model for introducing hydroxyl groups onto the benzenoid ring. nih.govnih.govrsc.org
For the synthesis of more complex polyhydroxylated naphthoquinones like spinochrome D (2,3,5,6,8-pentahydroxy-1,4-naphthoquinone), a multi-step sequence is often required. nih.govacs.org A common strategy starts with a readily available precursor like 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779). This intermediate can undergo bromination followed by nucleophilic substitution of the halogen atoms with methoxy groups. Subsequent hydrolysis of the resulting methoxy ethers yields the polyhydroxylated target compound. nih.gov This step-wise approach allows for controlled introduction of hydroxyl groups at specific positions.
Selective Substitution Reactions for Derivative Synthesis
The synthesis of a diverse range of naphthoquinone derivatives relies heavily on selective substitution reactions on the pre-formed scaffold. The presence of electron-withdrawing carbonyl groups makes the quinonoid ring susceptible to nucleophilic attack.
Nucleophilic substitution is a widely used strategy. For instance, 2,3-dichloro-1,4-naphthoquinone is a versatile starting material that can react with various nucleophiles, such as amines, to produce amino-naphthoquinone derivatives. nih.govnih.gov The reaction of 2-bromo-1,4-naphthoquinone with 8-hydroxyquinoline (B1678124) derivatives in the presence of a strong base like potassium tert-butoxide leads to the formation of C-O and C-C coupled products. mdpi.com Similarly, new N,S-substituted naphthoquinone analogs can be synthesized from N-substituted naphthoquinones containing a chlorine atom by reaction with allyl mercaptan. euchembioj.com
Metal catalysis plays a significant role in achieving regioselective substitutions. Copper and palladium catalysts, for example, facilitate the introduction of various functional groups onto the naphthoquinone backbone. Radical alkylation reactions have also been employed for the synthesis of derivatives like atovaquone, although these reactions can sometimes be challenging and result in low yields. nih.gov To overcome the limitations of radical alkylations, alternative methods such as three-component reductive alkylation have been developed. nih.gov
Synthetic Routes to Polyhydroxylated Naphthoquinone Derivatives
The synthesis of polyhydroxylated naphthoquinones, a class that includes the titular compound, often involves a combination of the strategies discussed above. These natural products, many of which are pigments found in marine organisms like sea urchins, possess a high degree of oxygenation that presents synthetic challenges. nih.govnih.govnih.gov
A general and effective approach for synthesizing spinochromes, a family of polyhydroxylated naphthoquinones, starts from 1,4-dimethoxybenzene (B90301). nih.gov Cycloacylation with dichloromaleic anhydride (B1165640) yields 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone. This key intermediate can then undergo a sequence of halogenation and nucleophilic substitution reactions to introduce additional hydroxyl groups (via their methoxy precursors) at desired positions on the aromatic ring. The final step is typically the hydrolysis of the methoxy ethers to unveil the polyhydroxylated naphthoquinone target. nih.gov
The table below summarizes some key synthetic reactions and their resulting products in the context of naphthoquinone chemistry.
| Starting Material | Reagent(s) | Product(s) | Reaction Type |
| Naphthalene | Vanadium oxide, O2 | 1,4-Naphthoquinone | Oxidation |
| 1,4-Benzoquinone | 1,3-Butadiene | 5,8-Dihydro-1,4-naphthalenedione | Diels-Alder |
| 2-Naphthol | H2O2, Mn(III) porphyrin | 2-Hydroxy-1,4-naphthoquinone | Oxidation |
| 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone | 1. Br2 2. NaOMe 3. H+ | Spinochrome D | Halogenation, Nucleophilic Substitution, Hydrolysis |
| 2,3-Dichloro-1,4-naphthoquinone | Amines | 2-Amino-3-chloro-1,4-naphthoquinone derivatives | Nucleophilic Substitution |
| 2-Hydroxy-1,4-naphthoquinone | Diacyl peroxide | 3-Alkyl-2-hydroxy-1,4-naphthoquinone | Radical Alkylation |
The development of these synthetic routes is not only a testament to the ingenuity of organic chemists but also provides essential tools for exploring the chemical and biological properties of this important class of natural products and their analogs.
Acetylation and Other Protecting Group Strategies
The presence of multiple hydroxyl groups in this compound makes direct, selective modification challenging. These hydroxyl groups are acidic and can react with a wide range of reagents, complicating synthetic pathways aimed at the quinone ring. To overcome this, protecting group strategies are employed to temporarily mask the hydroxyl functionalities, thereby preventing unwanted side reactions. jocpr.com
Acetylation is a common and straightforward method for protecting hydroxyl groups. nih.gov In this process, an acetyl group (CH₃CO) is introduced, converting the hydroxyls into acetate (B1210297) esters. This transformation reduces the nucleophilicity and acidity of the hydroxyls, rendering them unreactive under many conditions used for further derivatization. The acetylation of polyhydroxylated naphthoquinones can typically be achieved using reagents like acetic anhydride in the presence of a base or a catalyst. The resulting acetate esters are generally stable but can be readily cleaved (deprotected) under mild hydrolytic conditions to restore the original hydroxyl groups once the desired modifications on another part of the molecule are complete.
| Protecting Group | Abbreviation | Protection Reagent Example | Deprotection Condition Example |
|---|---|---|---|
| Acetyl | Ac | Acetic Anhydride (Ac₂O) | Mild acid or base hydrolysis (e.g., K₂CO₃, MeOH) |
| Benzyl | Bn | Benzyl Bromide (BnBr) | Hydrogenolysis (H₂, Pd/C) |
| tert-Butyldimethylsilyl | TBDMS or TBS | TBDMS-Cl | Fluoride ion (e.g., TBAF) or acid |
| para-Methoxybenzyl | PMB | PMB-Cl | Oxidative cleavage (e.g., DDQ) or strong acid |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., TFA) |
Synthesis of Halogenated Analogues (e.g., Dichlorinated Tetrahydroxynaphthoquinones)
The synthesis of halogenated analogues of this compound is a key strategy for creating versatile intermediates for further derivatization. Direct halogenation of the polyhydroxylated core is often unselective due to the strong activating effect of the multiple hydroxyl groups. A more controlled and common approach involves starting with a halogenated naphthoquinone precursor and subsequently introducing the hydroxyl groups.
A relevant synthetic pathway is the preparation of spinochrome D (2,3,5,6,8-pentahydroxy-1,4-naphthoquinone), a close analogue of the target compound. nih.govresearchgate.net This synthesis begins with 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (dichloronaphthazarin), which can be prepared from the cycloacylation of 1,4-dimethoxybenzene with dichloromaleic anhydride. nih.govresearchgate.net This dichlorinated starting material can then undergo a series of reactions, including further halogenation and nucleophilic substitution of the chlorine atoms with methoxy groups, followed by hydrolysis to yield the final polyhydroxylated product. nih.govresearchgate.net
This strategy highlights the importance of halogenated naphthoquinones as key building blocks. For instance, 2,3-dichloro-1,4-naphthoquinone is a widely used starting material for introducing various substituents onto the quinone ring. It can be synthesized through the chlorination of 1,4-naphthoquinone in various solvents. mdpi.com By analogy, a dichlorinated tetrahydroxynaphthoquinone could be envisioned as an intermediate, although its direct synthesis would likely require a carefully planned route involving protection of the existing hydroxyl groups before halogenation, or building the molecule from a pre-halogenated aromatic precursor.
| Starting Material | Key Intermediate | Final Product Example | General Transformation |
|---|---|---|---|
| 1,4-Dimethoxybenzene + Dichloromaleic Anhydride | 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone | Spinochrome D (2,3,5,6,8-Pentahydroxy-1,4-naphthoquinone) | Cycloacylation followed by halogenation, nucleophilic substitution (methoxylation), and hydrolysis. nih.govresearchgate.net |
Preparation of Heteroatom-Substituted Derivatives (e.g., Thioether, Amino)
The introduction of heteroatoms such as sulfur and nitrogen into the naphthoquinone scaffold can significantly alter its chemical and biological properties. The preparation of thioether and amino derivatives of this compound typically proceeds via nucleophilic aromatic substitution on a suitable precursor, most commonly a halogenated analogue. nih.gov
Synthesis of Thioether Derivatives: Thioether derivatives are generally prepared by reacting a halogenated naphthoquinone with a thiol (R-SH) in the presence of a base. nih.gov The high electrophilicity of the carbon atoms bearing halogen substituents in compounds like 2,3-dichloro-1,4-naphthoquinone facilitates the substitution reaction. nih.gov To synthesize a thioether derivative of this compound, a plausible route would first involve the synthesis of a di- or mono-halogenated, hydroxyl-protected intermediate. This intermediate could then be reacted with the desired thiol to introduce the thioether linkage. Subsequent deprotection of the hydroxyl groups would yield the final product. The reaction with thiols can be catalyzed by bases such as potassium carbonate. nih.gov
Synthesis of Amino Derivatives: Similarly, amino-substituted naphthoquinones are synthesized by the reaction of a halogenated naphthoquinone with a primary or secondary amine. mdpi.comresearchgate.net A wide variety of amino derivatives, including those derived from amino acids, have been prepared using 2,3-dichloro-1,4-naphthoquinone as the starting material. mdpi.comresearchgate.netresearchgate.net The reaction is often carried out in a polar solvent like ethanol (B145695) or dioxane/water, sometimes with the aid of microwave irradiation to improve yields and reduce reaction times. mdpi.com For the synthesis of an amino derivative of this compound, a protected halogenated precursor would be essential to direct the amination to the desired position on the quinone ring and avoid reactions with the phenolic hydroxyls. The choice of amine and reaction conditions allows for the introduction of a diverse range of amino functionalities. nih.govjocpr.comnih.gov
| Derivative Type | Precursor Example | Reagent | General Reaction Conditions | Reference Example |
|---|---|---|---|---|
| Thioether | 2,3-Dichloro-1,4-naphthoquinone | Alkyl or Aryl Thiol (R-SH) | Base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMAc). nih.gov | |
| Amino | 2,3-Dichloro-1,4-naphthoquinone | Primary/Secondary Amine (R-NH₂) | Base, often in boiling ethanol or via microwave-assisted synthesis. mdpi.com | |
| Amino Acid | 2,3-Dichloro-1,4-naphthoquinone | Amino Acid | Base (e.g., TEA or KOH) in dioxane/water, microwave or ultrasonic irradiation. mdpi.com |
Table of Mentioned Chemical Compounds
| Compound Name | Molecular Formula | Role/Context |
|---|---|---|
| This compound | C₁₀H₆O₆ | Target compound of the article |
| Acetic Anhydride | C₄H₆O₃ | Reagent for acetylation |
| 2,3-Dichloro-1,4-naphthoquinone | C₁₀H₄Cl₂O₂ | Halogenated precursor for derivatization |
| 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone (Dichloronaphthazarin) | C₁₀H₄Cl₂O₄ | Precursor for spinochrome synthesis |
| Spinochrome D | C₁₀H₆O₇ | Example of a polyhydroxylated naphthoquinone |
| 1,4-Dimethoxybenzene | C₈H₁₀O₂ | Starting material for dichloronaphthazarin synthesis |
| Dichloromaleic Anhydride | C₄Cl₂O₃ | Starting material for dichloronaphthazarin synthesis |
| 1,4-Naphthoquinone | C₁₀H₆O₂ | Parent compound of the naphthoquinone class |
| Potassium Carbonate | K₂CO₃ | Base catalyst in substitution reactions |
| Triethylamine | C₆H₁₅N | Base used in amination reactions |
Mechanistic Investigations of Biological Activities in in Vitro and Pre Clinical Models
Antiproliferative and Anticancer Mechanisms of Action
The anticancer properties of many naphthoquinone derivatives have been a primary focus of research. These compounds can interfere with cancer cell proliferation and survival through multiple pathways.
Cell Cycle Arrest Induction (e.g., G1/S Phase)
Apoptosis and Necrosis Pathways Modulation
Apoptosis, or programmed cell death, is a crucial mechanism for removing damaged or unwanted cells. mdpi.com Many chemotherapeutic agents work by inducing apoptosis in cancer cells. Natural and synthetic 1,4-naphthoquinone (B94277) derivatives are known to induce apoptosis through various signaling pathways. nih.gov For example, a 1,4-naphthoquinone known as CNN1 has been shown to induce apoptosis in leukemia cell lines. mdpi.com Another study on two novel 1,4-naphthoquinone derivatives demonstrated their ability to induce apoptosis in liver cancer cells. nih.gov While the broader class of naphthoquinones is associated with apoptosis induction, specific data on how 2,3,5,7-Tetrahydroxy-1,4-naphthalenedione modulates apoptosis and necrosis pathways is limited in the current body of research.
Mitochondrial Membrane Potential Disruption and Reactive Oxygen Species (ROS) Generation
Mitochondria are central to cellular energy metabolism and are also key regulators of apoptosis. nih.gov The generation of reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen, is a natural byproduct of mitochondrial respiration. nih.govnih.gov While ROS play a role in normal cell signaling, excessive ROS production can lead to oxidative stress, damage to cellular components, and the initiation of apoptosis. nih.govnih.gov Several 1,4-naphthoquinone derivatives have been shown to induce apoptosis in cancer cells by increasing ROS levels and disrupting the mitochondrial membrane potential. mdpi.comnih.gov For instance, certain 1,4-naphthoquinones can restore normal mitochondrial function and regain mitochondrial membrane potential after exposure to neurotoxins in in vitro models. nih.gov
DNA Damage and DNA Topoisomerase Inhibition
DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. nih.gov These enzymes are validated targets for a number of anticancer drugs. nih.gov Some naphthoquinones have been identified as inhibitors of DNA topoisomerases I and II. nih.gov The inhibition of these enzymes can lead to DNA damage and ultimately trigger cell death. mdpi.com For example, the naphthoquinone CNN1 has been reported to suppress DNA Topoisomerase I expression and induce DNA damage in leukemia cells. mdpi.com
Inhibition of Androgen Receptor Signaling
The androgen receptor (AR) is a key driver in the development and progression of prostate cancer. nih.gov Therapies that target AR signaling are a cornerstone of treatment for advanced prostate cancer. nih.gov While various strategies exist to inhibit AR signaling, including the development of novel antiandrogen agents, there is currently a lack of specific research demonstrating the inhibition of androgen receptor signaling by this compound. nih.govmdpi.com
Antimicrobial and Antifungal Activities
Broad-Spectrum Activity against Gram-Positive and Gram-Negative Bacteria
Polyhydroxy-1,4-naphthoquinones have demonstrated notable antibacterial properties. For instance, a series of 1,4-naphthoquinones have been evaluated for their efficacy against various bacterial strains. scielo.br One such compound, 5-amino-8-hydroxy-1,4-naphthoquinone (B1253538), was found to be particularly effective against a range of Gram-positive bacteria, including staphylococci and streptococci, as well as bacilli, exhibiting inhibition zones of 20 mm at a concentration of 50 µg/ml. scielo.brresearchgate.net This compound also showed activity against methicillin-resistant Staphylococcus aureus (MRSA). scielo.br Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone), another related compound, also displayed antibacterial activity. scielo.br
The minimal inhibitory concentration (MIC) of these active compounds against S. aureus was determined to be in the range of 30 to 125 µg/ml. scielo.brresearchgate.net However, the minimal bactericidal concentration (MBC) for all tested compounds was higher than 500 µg/ml, suggesting a bacteriostatic rather than bactericidal effect. scielo.brresearchgate.net The concentration that produces 50% of the maximal effect (EC50) for 5-amino-8-hydroxy-1,4-naphthoquinone against S. aureus, S. intermedius, and S. epidermidis was found to be 8 µg/ml. scielo.brresearchgate.net Generally, natural naphthoquinones tend to show greater activity against Gram-positive bacteria compared to Gram-negative bacteria. mdpi.com For example, 5-hydroxy-1,4-naphthoquinone has been shown to have selective growth-inhibiting activity against Clostridium perfringens. researchgate.net
Table 1: Antibacterial Activity of Selected Polyhydroxy-1,4-naphthoquinones
| Compound | Test Organism | Activity |
|---|---|---|
| 5-amino-8-hydroxy-1,4-naphthoquinone | Staphylococci, Streptococci, Bacilli | Inhibition zone of 20 mm at 50 µg/ml scielo.brresearchgate.net |
| Staphylococcus aureus | MIC: 30-125 µg/ml scielo.brresearchgate.net | |
| S. aureus, S. intermedius, S. epidermidis | EC50: 8 µg/ml scielo.brresearchgate.net | |
| Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) | Staphylococcus aureus | Active scielo.br |
| 5-hydroxy-1,4-naphthoquinone | Clostridium perfringens | Selective growth inhibition researchgate.net |
Efficacy against Fungal Pathogens (e.g., Candida tenuis, Aspergillus niger)
The antifungal potential of polyhydroxy-1,4-naphthoquinones has been a subject of significant research. Various derivatives have been shown to be active against a range of fungal pathogens, including species of Candida and Aspergillus. mdpi.comnih.gov While specific data for Candida tenuis is not prevalent, studies on other Candida species such as Candida albicans, Candida glabrata, and Candida krusei are informative. mdpi.comscielo.br
In a study evaluating 2-acylated benzo- and naphthohydroquinones, it was observed that acylbenzohydroquinone derivatives generally exhibited more potent antifungal activity than their acylnaphthohydroquinone counterparts. mdpi.com For instance, 2-octanoylbenzohydroquinone was identified as a highly active compound, with MIC values ranging from 2 to 16 μg/mL against various Candida species. mdpi.com In some strains, such as C. krusei, its activity was comparable to that of amphotericin B. mdpi.com
Investigations into the antifungal activity of 5,8-dihydroxy-1,4-naphthoquinone (B181067) (naphthazarin) revealed inhibitory activity against Candida albicans. semanticscholar.org The MIC50 value for this compound against C. albicans was determined to be less than 0.6 µg/mL. semanticscholar.org This suggests a strong potential for antifungal applications.
Table 2: Antifungal Activity of Selected Polyhydroxy-1,4-naphthoquinones
| Compound | Test Organism | Activity |
|---|---|---|
| 2-Octanoylbenzohydroquinone | Candida species | MIC: 2-16 μg/mL mdpi.com |
| Candida krusei | Comparable to Amphotericin B mdpi.com | |
| 5,8-dihydroxy-1,4-naphthoquinone (Naphthazarin) | Candida albicans | MIC50: <0.6 µg/mL semanticscholar.org |
Mode of Action Studies in Antimicrobial Contexts
The antimicrobial mechanism of action for polyhydroxy-1,4-naphthoquinones is multifaceted. One of the primary mechanisms is believed to be the interference with the electron transport chain in mitochondria. scielo.br This disruption can uncouple the electron transport chain, leading to a loss of cellular energy production. scielo.br
For 5,8-dihydroxy-1,4-naphthoquinone, studies have indicated that its antimicrobial effects, particularly against S. aureus, S. epidermidis, and C. albicans, are mediated through various mechanisms, with a significant impact on membrane integrity. semanticscholar.org This includes causing membrane damage and disrupting membrane integrity, which can lead to the leakage of intracellular components such as proteins and DNA. semanticscholar.org Furthermore, this compound has been shown to disrupt the respiratory chain in C. albicans, leading to a significant reduction in respiratory activity. semanticscholar.org The generation of reactive oxygen species (ROS) is another proposed mechanism, which can induce oxidative stress and subsequent cell death. nih.gov
Antiprotozoal Efficacy
Naphthoquinones have been investigated for their activity against various protozoan parasites.
Inhibition of Leishmania donovani Promastigotes
While direct studies on this compound are not available, research on other hydroxylated naphthoquinones has demonstrated significant antileishmanial activity. nih.govresearchgate.netnih.gov For example, 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779) has been shown to be effective in killing Leishmania donovani promastigotes and intracellular amastigotes. nih.govresearchgate.netnih.gov This compound was found to be more efficient than the standard antileishmanial drug, sodium stibogluconate (B12781985), in in vitro assays. nih.govresearchgate.netnih.gov
The antileishmanial activity of these compounds is thought to be linked to the induction of nitric oxide (NO) production in macrophages, which plays a crucial role in parasite killing. nih.govresearchgate.net Another study highlighted the high in vitro activity of buparvaquone, a hydroxynaphthoquinone, against L. donovani amastigotes in mouse peritoneal macrophages, with an ED50 value of 0.05 µM. These findings underscore the potential of polyhydroxy-1,4-naphthoquinones as a source for new antileishmanial agents. nih.gov
Table 3: Antiprotozoal Activity of Selected Hydroxylated Naphthoquinones
| Compound | Test Organism | Activity |
|---|---|---|
| 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone | Leishmania donovani promastigotes and amastigotes | More efficient than sodium stibogluconate in vitro nih.govresearchgate.netnih.gov |
| Buparvaquone | Leishmania donovani amastigotes | ED50: 0.05 µM |
Neuroprotective Effects and Associated Mechanisms
Beyond their antimicrobial and antiprotozoal activities, certain naphthoquinone derivatives have been explored for their neuroprotective potential.
Preservation of Neuronal Cell Viability
Studies on 1,4-naphthoquinone derivatives have shown their ability to protect neuronal cells from cytotoxic agents. nih.govnih.gov In in vitro models of neurotoxicity, these compounds have been demonstrated to increase the viability of neuronal cells exposed to neurotoxins like paraquat (B189505) and 6-hydroxydopamine. nih.govnih.gov For instance, a screening of a library of 5,8-dihydroxy-1,4-naphthoquinone derivatives identified several compounds that could protect Neuro-2a neuroblastoma cells from cytotoxic effects. nih.gov
The neuroprotective effects of these compounds are associated with their ability to suppress oxidative stress by reducing the formation of reactive oxygen species and nitric oxide in neuronal cells. nih.gov They also contribute to the normalization of mitochondrial function and the restoration of mitochondrial membrane potential that may be altered by neurotoxins. nih.gov This suggests that the antioxidant and free-radical scavenging properties of these molecules are key to their neuroprotective activity. nih.gov
Attenuation of Oxidative Stress and Nitric Oxide Production in Neuronal Cells
In models of neurotoxicity, oxidative stress is a primary driver of neuronal damage. The ability of 1,4-naphthoquinone derivatives to mitigate this is a key area of research. Studies using mouse neuroblastoma cells (Neuro-2a) have shown that certain synthetic 1,4-naphthoquinones can significantly reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) induced by neurotoxins like rotenone. nih.gov
For instance, the compound 6-ethyl-2,3,5,8-tetrahydroxy-1,4-naphthoquinone (U-573), a close structural analog, demonstrated a potent ability to decrease ROS levels in neuronal cells. nih.gov This protective effect is linked to the antioxidant properties inherent in the polyhydroxylated naphthoquinone structure. nih.gov The mechanism involves interrupting oxidative chain reactions and scavenging free radicals, thereby protecting neuronal cells from oxidative damage. nih.gov Similarly, in macrophage cells (RAW 264.7), which serve as a model for brain microglia, these compounds suppressed ROS production that was amplified by lipopolysaccharide (LPS). nih.gov
Modulation of Mitochondrial Function in Neurotoxicity Models
Mitochondrial dysfunction is a hallmark of neurodegenerative diseases. Neurotoxins often impair mitochondrial function by disrupting the mitochondrial membrane potential (MMP), which can trigger apoptosis or cell death. nih.gov
Research has demonstrated that 1,4-naphthoquinone derivatives can protect and restore mitochondrial function in the face of neurotoxic insults. In neuroblastoma cells exposed to toxins, these compounds were able to prevent the depolarization of the mitochondrial membrane and restore the MMP to near-normal levels. nih.govnih.gov This stabilization of mitochondrial function is crucial for preventing the downstream cascade of events that lead to neuronal cell death. nih.gov
Inhibition of Pro-inflammatory Cytokine Release
Neuroinflammation, often mediated by microglia, contributes significantly to the progression of neurodegenerative disorders. A key aspect of this process is the release of pro-inflammatory cytokines. Several 1,4-naphthoquinone derivatives have shown potent anti-inflammatory activity by inhibiting the release of these signaling molecules. nih.gov
In studies using RAW 264.7 macrophage cells stimulated with LPS, 1,4-naphthoquinone compounds significantly suppressed the secretion of major pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). nih.gov The compound U-573, for example, inhibited TNF-α production by as much as 60-80% at low micromolar concentrations. nih.gov This suggests a mechanism of action that involves interference with inflammatory signaling pathways, such as those mediated by IRAK1 kinases, which are crucial for the production of these cytokines. nih.gov
Purinergic Receptor (P2X7R) Antagonism
The P2X7 receptor (P2X7R), an ATP-gated ion channel, plays a significant role in neuroinflammation and cell death. nih.gov Over-activation of P2X7R can lead to an influx of calcium, production of ROS, and the release of pro-inflammatory cytokines. Several synthetic 1,4-naphthoquinone derivatives have been identified as effective antagonists of the P2X7 receptor. nih.govnih.gov
These compounds block the P2X7R ion channel, thereby inhibiting ATP-induced calcium influx and the formation of large membrane pores. nih.gov This antagonism leads to a marked reduction in P2X7R-mediated ROS and NO production and a decrease in the release of pro-inflammatory cytokines. nih.gov Molecular docking studies suggest that these naphthoquinone derivatives bind to an allosteric site on the receptor, leading to its inhibition. nih.gov
Enzyme Inhibition and Modulation
Catechol O-methyltransferase (COMT) Inhibition
The 1,4-naphthoquinone scaffold is recognized for its ability to inhibit various enzymes. A notable target is Catechol O-methyltransferase (COMT), an enzyme responsible for degrading catecholamines like dopamine (B1211576). The compound Methylspinazarin (2,3,5,8-Tetrahydroxy-6-methylnaphthalene-1,4-dione), which is structurally very similar to this compound, is a known inhibitor of COMT with an IC50 value of 0.8 µg/ml. evitachem.com This inhibition is selective, as the compound does not significantly affect other enzymes in the dopamine synthesis pathway at similar concentrations. evitachem.com By inhibiting COMT, these compounds can increase the levels of catecholamine neurotransmitters, a mechanism relevant to treating conditions like Parkinson's disease. evitachem.comnih.gov
Protein-Protein Interaction (PPI) Modulation
The aggregation of proteins, such as α-synuclein, is a pathological hallmark of neurodegenerative diseases like Parkinson's. nih.gov Modulating these protein-protein interactions to prevent or reverse aggregation is a key therapeutic strategy. Naphthoquinone-based molecules have demonstrated the ability to interfere with this process.
Specifically, synthetic hybrids of naphthoquinone and dopamine have been shown to effectively inhibit the formation of α-synuclein amyloid fibrils and also to disassemble pre-formed fibrils into non-toxic species. nih.gov Other naphthoquinone derivatives, such as Juglone (B1673114) (5-hydroxy-1,4-naphthoquinone), are known to inhibit the enzyme Pin1, a peptidyl-prolyl isomerase whose dysregulation is implicated in neurodegeneration. acs.orgnih.gov This inhibition occurs through the covalent modification of cysteine residues in the enzyme, preventing it from contributing to pathological protein conformations. acs.org
Data Tables
Table 1: Effects of 1,4-Naphthoquinone Derivatives on Cellular Stress Markers
| Compound/Derivative | Cell Model | Inducer | Effect | Reference |
|---|---|---|---|---|
| U-573 | Neuro-2a | Rotenone | Significant decrease in ROS production | nih.gov |
| U-573 | RAW 264.7 | LPS | ↓ ROS by 43.1–54.4% | nih.gov |
| U-573 | RAW 264.7 | LPS | ↓ NO production by ~27.5% | nih.gov |
Table 2: Anti-inflammatory and Modulatory Activity of 1,4-Naphthoquinone Derivatives
| Compound/Derivative | Target/Assay | Cell Model | Effect | Reference |
|---|---|---|---|---|
| U-573 | TNF-α Release | RAW 264.7 | Inhibition of 60-80% | nih.gov |
| 1,4-Naphthoquinone | Cytokine Release | THP-1 Macrophages | Potent suppression of IL-8, IL-1β, IL-6, TNF-α | nih.gov |
| Various 1,4-NQs | P2X7R Blockade | Neuro-2a | Potent blockade of dye uptake, protection from ATP toxicity | nih.gov |
| Methylspinazarin | COMT Inhibition | N/A (Enzyme Assay) | IC50 = 0.8 µg/ml | evitachem.com |
| NQDA / Cl-NQDA | α-Synuclein Aggregation | In Vitro | Inhibition of amyloid formation, disassembly of fibrils | nih.gov |
Inhibition of Integrin αvβ3-Osteopontin Interface
The interaction between the αvβ3 integrin receptor and its ligand, osteopontin (B1167477) (OPN), is a critical pathway in various physiological and pathological processes, including tumor progression and angiogenesis. nih.govnih.gov OPN, a secreted phosphoprotein, binds to several integrin receptors, with the αvβ3 interaction being of significant interest in cancer research due to its role in cell adhesion, migration, and signaling. nih.govnih.gov
While the broader class of 1,4-naphthoquinones has been investigated for various biological activities, there is a notable absence of specific research detailing the inhibitory effects of this compound on the αvβ3-osteopontin interface. redalyc.orgnih.govnih.gov Studies on other naphthoquinone derivatives have explored their potential as anticancer agents, but have not specifically elucidated their mechanism of action through the inhibition of this particular integrin-ligand interaction. nih.govmdpi.comnih.gov The potential for this compound to modulate this pathway remains an area for future investigation.
General Antioxidant and Antimutagenic Properties
Naphthoquinones as a chemical class are recognized for their diverse biological activities, including antioxidant and antimutagenic properties. redalyc.orgresearchgate.net These activities are often attributed to their chemical structure, which allows them to participate in redox cycling and interact with various cellular components. researchgate.net
Polyhydroxylated naphthoquinones (PHNQs), in particular, have been noted for their antioxidant potential. researchgate.netnih.gov The hydroxyl substitutions on the naphthoquinone ring are thought to contribute significantly to their ability to scavenge free radicals and chelate metal ions. However, specific studies quantifying the antioxidant and antimutagenic efficacy of this compound, such as through DPPH assays or Ames tests, are not prominently available in existing literature. researchgate.net While research on related compounds like lawsone and juglone provides insights into the structure-activity relationships of naphthoquinones, direct experimental data for this compound is lacking. redalyc.orgunav.eduresearchgate.net
The biological evaluation of various synthetic and natural naphthoquinone derivatives continues to be an active area of research, with many compounds showing promise in preclinical studies for a range of therapeutic applications. nih.govnih.govresearchgate.netresearchgate.net However, the specific contributions of this compound to the fields of antioxidant and antimutagenic research are yet to be fully characterized and documented.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Identification of Key Structural Features Influencing Biological Activity
Key physicochemical properties that have been shown to influence the biological activity of 1,4-naphthoquinone (B94277) derivatives include:
Hydrophobicity/Polarity: The cytotoxic activity of many 1,4-naphthoquinone derivatives against different tumor cell lines is heavily dependent on their hydrophobicity. researchgate.net
Partial Atomic Charge: The distribution of electron density across the molecule, described by partial atomic charges, plays a role in how the molecule interacts with biological targets. researchgate.net
The quinone moiety itself is a critical feature, capable of participating in redox cycling to generate reactive oxygen species (ROS), which can induce cell death in cancer cells. nih.gov Furthermore, the planar aromatic structure allows for intercalation with DNA, while the carbonyl groups can act as hydrogen bond acceptors, facilitating interactions with enzyme active sites.
Role of Hydroxylation Patterns and Substitution Position on Efficacy
The number and placement of hydroxyl (-OH) groups on the naphthoquinone skeleton are critical determinants of biological activity. While specific studies on the 2,3,5,7-tetrahydroxy pattern are scarce, principles from related polyphenolic compounds offer valuable insights.
Generally, an increase in the degree of hydroxylation is associated with stronger antioxidant properties and enhanced inhibitory effects on certain enzymes. nih.gov For instance, in the flavonoid family, hydroxylation at specific positions is crucial for their bioactivity. nih.gov The presence of hydroxyl groups can significantly influence a molecule's solubility, ability to chelate metal ions, and capacity for hydrogen bonding.
For 2,3,5,7-Tetrahydroxy-1,4-naphthalenedione , the four hydroxyl groups would confer a high degree of polarity. The -OH groups at positions 2 and 3 are on the quinone ring, while those at positions 5 and 7 are on the benzenoid ring. This specific arrangement would create a distinct electronic and steric profile, likely influencing its interaction with target biomolecules. The hydroxyl groups at C5 and C7, in particular, are analogous to the hydroxylation pattern seen in juglone (B1673114) (5-hydroxy-1,4-naphthoquinone), a well-known natural product with significant biological effects. The additional hydroxyls at C2, C3, and C7 would be expected to further modulate this activity.
Impact of Side Chains and Heterocyclic Moieties on Activity Profiles
The introduction of various side chains and heterocyclic systems onto the 1,4-naphthoquinone nucleus is a common strategy to diversify and enhance biological activity. These modifications can alter the molecule's steric bulk, lipophilicity, and electronic properties, leading to improved target specificity and potency.
Amino and Sulfide (B99878) Groups: The addition of amino groups at the C-2 position has been explored to generate potent anticancer agents. nih.gov Similarly, attaching sulfide side chains has been shown to yield compounds with significant cytostatic effects against melanoma and prostate cancer cell lines. nih.gov
Heterocyclic Moieties: Fusing or linking heterocyclic rings to the naphthoquinone core has produced compounds with a wide range of activities.
Indole (B1671886) Scaffolds: Novel 1,4-naphthoquinones possessing indole scaffolds have been synthesized, merging the bio-active profiles of both structures. researchgate.net
Triazoles: Naphthoquinone-based 1,2,3-triazoles have been developed as potential therapeutic agents. mdpi.com
Quinoline Moieties: Derivatives featuring an 8-hydroxyquinoline (B1678124) moiety linked to the 1,4-naphthoquinone core have been synthesized and evaluated for their anticancer activity. nih.gov
The following table summarizes research findings on how different substituents on the 1,4-naphthoquinone core influence its biological activity.
| Substituent/Moiety | Position of Substitution | Observed Biological Activity | Reference |
|---|---|---|---|
| m-Acetylphenylamino | C-2 | Potent cytotoxic activity against HepG2, HuCCA-1, and A549 cancer cell lines. | nih.gov |
| p-Acetylphenylamino | C-2 | Most potent cytotoxic activity against the MOLT-3 cancer cell line. | nih.gov |
| Bis-Sulfides | C-2, C-3 | Effective cytostatic effects against melanoma (UACC62) and prostate (PC3) cancer cell lines. | nih.gov |
| 8-Hydroxyquinoline | C-2 or C-3 | Demonstrated anticancer activity, with strong interaction at the active center of the NQO1 protein. | nih.gov |
| 3'-Azido-3'-deoxythymidine | C-3 | High cytotoxicity against squamous (SCC-25) cell cancer line. | mdpi.com |
| Sulfonamide | Varies | Broad spectrum cytotoxic and antimalarial activities. | nih.gov |
Computational Chemistry Approaches in SAR/QSAR Modeling
Computational chemistry has become an essential part of modern drug discovery, providing powerful tools to model, predict, and understand the interactions between small molecules and biological targets. ijpsjournal.com For 1,4-naphthoquinone derivatives, these in silico methods, including molecular docking and QSAR, are used to guide the synthesis of more effective compounds. ijpsjournal.com
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used to understand the molecular basis of a drug's action and to screen virtual libraries of compounds for potential binders.
For 1,4-naphthoquinone derivatives, docking studies have provided crucial insights into their binding modes with various protein targets. For example, simulations have been used to study the interactions of these derivatives with enzymes like Polo-like kinase 1 (Plk1), a target for cancer therapy, and cyclooxygenase-2 (COX-2), implicated in inflammation and cancer. researchgate.netnih.gov The results of these simulations, often expressed as a binding energy or a docking score, help to rationalize the observed biological activities and guide the design of new analogues with improved affinity. nih.gov For instance, studies on derivatives with an 8-hydroxyquinoline moiety showed that these compounds have lower binding energy values compared to the parent compound, indicating a stronger interaction with the active site of the NQO1 protein, which correlated well with experimental results. nih.gov
The table below presents examples of molecular docking studies performed on 1,4-naphthoquinone derivatives.
| Naphthoquinone Derivative | Protein Target | Key Finding/Score | Reference |
|---|---|---|---|
| Carbazole-6,11-dione derivative (Compound 7) | YmaH from B. subtilis | Good Glide Score of -7.73, indicating strong binding potential. | nih.gov |
| Modified Naphthoquinone (Compound NO11) | Polo-like kinase 1 (Plk1) | Moldock score of -134.73 kcal/mol, suggesting potency as a lead compound. | researchgate.net |
| 4-Hydroxyphenylamino derivative (Compound 16) | Cyclooxygenase-2 (COX-2) | Identified to interact with the arachidonic acid site of COX-2. | nih.gov |
| 8-Hydroxyquinoline derivative (Compound 7) | NAD(P)H:quinone oxidoreductase 1 (NQO1) | Lower binding energy than the starting material, indicating stronger interaction. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By identifying the key molecular descriptors (e.g., electronic, steric, or hydrophobic properties) that correlate with activity, QSAR models can be used to predict the efficacy of newly designed, unsynthesized compounds. elsevierpure.com
Several QSAR studies have been successfully conducted on 1,4-naphthoquinone derivatives to model their anticancer and antimalarial activities. nih.govnih.gov These models are built using statistical methods like multilinear regression (MLR) or machine learning algorithms like radial basis function neural networks (RBFNN). nih.gov The predictive power of these models is rigorously validated internally and externally to ensure their reliability. elsevierpure.comnih.gov Such validated QSAR models serve as valuable tools for the virtual screening and optimization of lead compounds, accelerating the development of novel therapeutic agents. nih.govnih.gov
The following table summarizes the statistical parameters of selected QSAR models developed for 1,4-naphthoquinone derivatives.
| Predicted Activity | Model Type | Key Statistical Parameters | Reference |
|---|---|---|---|
| Antimalarial Activity | MLR | R² = 0.7876 (training set), R² = 0.7648 (test set) | nih.gov |
| Antimalarial Activity | RBFNN | R² = 0.8338 (training set), R² = 0.7586 (test set) | nih.gov |
| Cytotoxicity (MOLT-3 cells) | MLR | Cross-validated R² = 0.9753, RMSEcv = 0.0614 | nih.govelsevierpure.com |
| Anticancer Activity (HepG2 cells) | MLR | Cross-validated R² = 0.5647, RMSEcv = 0.2825 | nih.gov |
Advanced Analytical and Spectroscopic Characterization Methodologies
Chromatographic Techniques for Isolation and Quantification
Chromatography is fundamental to the study of 2,3,5,7-Tetrahydroxy-1,4-naphthalenedione, enabling its separation from other spinochromes and quantification in biological samples. mdpi.com The polarity of this compound, imparted by its four hydroxyl groups, governs its behavior in various chromatographic systems.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and quantification of spinochromes, including this compound. nih.gov Reversed-phase HPLC is the most common modality, where a non-polar stationary phase is used in conjunction with a polar mobile phase. nih.gov
In a typical application, pigments are extracted from sea urchin shells or tissues using acidified solvents, followed by partitioning into an organic solvent like ethyl acetate (B1210297). mdpi.com The extract is then analyzed on a reversed-phase column, such as a C8 or C18. royalsocietypublishing.orgmdpi.com The separation is achieved by running a gradient elution, starting with a highly aqueous mobile phase (e.g., water with 0.1% formic acid) and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol. royalsocietypublishing.orgnih.gov This process allows the more polar compounds to elute first, followed by less polar compounds. A Diode-Array Detector (DAD) is often coupled with the HPLC system to obtain UV-Vis absorption spectra for each eluting compound, which aids in identification. mdpi.comnih.gov
Table 1: HPLC Parameters for Analysis of this compound (Spinochrome B) Data synthesized from studies on sea urchin pigments. mdpi.com
| Parameter | Value/Description |
| Compound ID | Spinochrome B |
| Retention Time (t_R) | ~7.8 minutes |
| Column | C18 reversed-phase |
| Mobile Phase | Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B) |
| Detection (λ_max) | ~275, 380, 480 nm |
| Ionization Mode | ESI- |
| [M-H]⁻ (m/z) | 221 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. rsc.org This hyphenated technique is invaluable for the definitive identification and quantification of this compound in complex biological extracts. royalsocietypublishing.org
Following chromatographic separation as described for HPLC, the eluent is directed into a mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates ions from the analyte molecules in the liquid phase, typically by creating protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. nih.gov For spinochromes, analysis in the negative ion mode is common, where the deprotonated molecule [M-H]⁻ is detected. mdpi.com For this compound (molecular formula C₁₀H₆O₆, molecular weight 222.15 g/mol ), this corresponds to an ion at an m/z (mass-to-charge ratio) of 221. ncats.io
LC-MS allows for Selected Ion Monitoring (SIM), a highly sensitive mode where the mass spectrometer is set to detect only a specific mass, confirming the presence of the target compound even at trace levels. mdpi.comresearchgate.net This specificity is crucial for distinguishing between isomers (compounds with the same molecular formula but different structures) which may have very similar retention times. royalsocietypublishing.org
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simpler, more rapid chromatographic method often employed for qualitative analysis and for monitoring the progress of chemical reactions. While detailed studies focusing solely on the TLC of this compound are not prevalent, the technique is widely used in the synthesis of related naphthoquinone derivatives. nih.gov It can be used to quickly check the purity of isolated fractions or to follow the conversion of reactants to products in a synthetic scheme. The separation is based on the differential partitioning of compounds between the stationary phase (a thin layer of adsorbent like silica (B1680970) gel on a plate) and the mobile phase (a solvent system). The retention factor (R_f) value is characteristic for a compound in a given solvent system and can be used for preliminary identification.
Spectroscopic Methods for Structural Elucidation
Once isolated, spectroscopic methods are essential for the unambiguous confirmation of the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules. While complete 1D and 2D NMR data for this compound are not widely reported in the literature, the methodology is standard for confirming the structures of new or synthesized spinochromes. rsc.orgrsc.org
1D NMR: ¹H NMR (proton NMR) provides information about the number and chemical environment of hydrogen atoms in the molecule. For this compound, signals corresponding to the two aromatic protons and the four hydroxyl protons would be expected. ¹³C NMR provides information on the carbon skeleton, revealing the number of distinct carbon environments.
2D NMR: Techniques like COSY (Correlation Spectroscopy) establish correlations between coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal one-bond and multiple-bond correlations between proton and carbon atoms, respectively. These 2D techniques are crucial for assembling the molecular structure piece by piece, confirming the substitution pattern of the hydroxyl groups on the naphthalene (B1677914) ring system. rsc.org However, a lack of comprehensive published NMR data for many spinochromes remains a gap in the field.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is dominated by features arising from its hydroxyl (O-H) and quinone carbonyl (C=O) groups, as well as vibrations from the aromatic ring.
The hydroxyl groups at the C5 (α-position) and C7 (β-position) and the C2 and C3 positions (β-positions) exhibit distinct absorption bands. The α-hydroxyl group at C5 can form a strong intramolecular hydrogen bond with the adjacent carbonyl group at C4. This interaction causes a significant broadening and shift of the O-H stretching vibration to a lower frequency. A review of spinochromes indicates that α-hydroxyls involved in such intramolecular hydrogen bonds typically show a broad absorption band in the 2200–3400 cm⁻¹ region rsc.org. In contrast, the β-hydroxyl groups at C2, C3, and C7, which are not involved in strong intramolecular hydrogen bonds, are expected to absorb in the typical range for phenolic O-H groups, around 3310–3525 cm⁻¹ rsc.org.
The two carbonyl groups of the quinone ring give rise to strong C=O stretching absorption bands. In similar 1,4-naphthoquinone (B94277) systems, these bands are typically found in the region of 1600-1700 cm⁻¹ libretexts.org. Intramolecular hydrogen bonding between the C5-OH and the C4=O can lower the frequency of the C4=O absorption compared to the C1=O group. The aromatic ring itself will produce characteristic C=C stretching vibrations between 1400 and 1600 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity | Notes |
|---|---|---|---|---|
| α-Hydroxyl (C5-OH) | O-H Stretch (H-bonded) | 2200 - 3400 | Broad, Strong | Broadening due to strong intramolecular H-bond with C4=O. rsc.org |
| β-Hydroxyls (C2, C3, C7-OH) | O-H Stretch | 3310 - 3525 | Sharp/Broad, Medium | Typical range for phenolic hydroxyl groups. rsc.org |
| Quinone Carbonyls | C=O Stretch | 1600 - 1700 | Strong | May show multiple bands due to H-bonding effects. libretexts.org |
| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium to Weak | Characteristic of the naphthalene core. |
X-ray Diffraction Crystallography
X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. nih.gov This technique involves directing a beam of X-rays onto a single crystal of the compound. The crystal diffracts the X-rays into a unique pattern of spots, and by analyzing the intensities and positions of these spots, a detailed model of the electron density and, consequently, the atomic arrangement can be constructed. nih.gov
For this compound, a successful single-crystal X-ray diffraction analysis would provide a wealth of structural information:
Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C=O, C-O, O-H) and angles within the molecule.
Planarity: Confirmation of the planarity of the naphthalene ring system.
Conformation: The orientation of the hydroxyl groups relative to the ring.
Hydrogen Bonding: Unambiguous confirmation of the intramolecular hydrogen bond between the C5-OH group and the C4-carbonyl oxygen. It would also reveal the intermolecular hydrogen bonding network, showing how individual molecules pack together in the crystal lattice.
While specific crystallographic data for this compound (Spinochrome B) is not widely reported in the surveyed literature, studies on analogous naphthoquinone derivatives confirm that the naphthoquinone ring system is generally planar. rsc.org It is expected that the crystal structure of Spinochrome B would be heavily influenced by an extensive network of both intra- and intermolecular hydrogen bonds, leading to a highly ordered and stable crystalline solid.
| Structural Parameter | Information Provided by X-ray Crystallography |
|---|---|
| Molecular Geometry | Precise bond lengths, bond angles, and torsional angles. |
| Stereochemistry | Absolute configuration in chiral crystals (if applicable). |
| Conformation | Orientation of substituent groups (e.g., hydroxyls). |
| Intramolecular Interactions | Confirmation and geometry of hydrogen bonds. |
| Intermolecular Interactions | Analysis of crystal packing, hydrogen bonding networks, and van der Waals forces. |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
Biochemical and Chemical Methods for Functional Group Analysis
The chemical reactivity of this compound is dictated by its key functional groups: the four hydroxyl groups and the 1,4-quinone system. Various biochemical and chemical methods can be employed to probe the presence and reactivity of these groups.
The hydroxyl groups impart acidic properties to the molecule, similar to phenols. They can be deprotonated by bases to form phenoxide salts. For instance, reacting polyhydroxylated quinones with bases like potassium carbonate or sodium methoxide (B1231860) can yield the corresponding salts, a reaction that can be monitored by observing color changes and spectroscopic shifts. wikipedia.org The differential acidity of the hydroxyl groups can also be exploited.
Chemical derivatization is a common strategy for functional group analysis.
Alkylation/Etherification: The hydroxyl groups can be converted to ethers by reaction with alkylating agents (e.g., dimethyl sulfate, alkyl halides) under basic conditions. The formation of methoxy (B1213986) derivatives of spinochromes has been observed in nature, indicating this is a feasible chemical transformation. nih.gov
Acylation/Esterification: Reaction with acylating agents like acetic anhydride (B1165640) or acetyl chloride in the presence of a base will convert the hydroxyl groups to their corresponding esters.
The quinone ring is susceptible to nucleophilic attack, often via a Michael 1,4-addition mechanism. This is a characteristic reaction of α,β-unsaturated carbonyl systems. Thiols, such as glutathione (B108866) or cysteine, are effective nucleophiles that can add to the quinone ring, a reaction of significant biological relevance. nih.gov The quinone system is also redox-active. It can be reduced to the corresponding hydroquinone (B1673460) (1,2,3,4,5,7-hexahydroxynaphthalene) by reducing agents. This redox cycling is a key aspect of the biological activity of many naphthoquinones. nih.gov These reactions can be followed using techniques like HPLC, mass spectrometry, and NMR to identify the resulting products and confirm the reactivity of the parent compound.
Future Research Directions and Translational Perspectives
Exploration of Novel Biological Targets and Pathways
The biological activity of naphthoquinones is largely attributed to two primary mechanisms: their action as prooxidants that generate reactive oxygen species (ROS) and as electrophiles that form covalent bonds with cellular nucleophiles. mdpi.comnih.gov These actions can impact a wide array of cellular proteins and signaling pathways. Future research will focus on identifying more specific molecular targets for 2,3,5,7-Tetrahydroxy-1,4-naphthalenedione to move beyond generalized mechanisms of action.
Key areas of exploration include:
Regulatory Proteins: Quinones are known to target regulatory proteins like protein tyrosine phosphatases and Kelch-like ECH-associated protein 1 (Keap1), which is a crucial regulator of the Nrf2 antioxidant response. nih.gov Further investigation could reveal specific interactions between this compound and these or other signaling hubs.
Enzyme Inhibition: Naphthoquinones can inhibit various enzymes, including those critical for pathogen survival or cancer cell proliferation, such as topoisomerases. mdpi.com For instance, studies on other naphthoquinones have shown inhibitory activity against enzymes like elastase and MKK7. nih.govnih.gov Screening this compound against a broad panel of kinases, phosphatases, and metabolic enzymes could uncover novel and potent inhibitory activities.
DNA Intercalation: The planar structure of the naphthoquinone scaffold allows some derivatives to function as DNA-intercalating agents, a mechanism relevant to anticancer activity. mdpi.com Biophysical studies are needed to determine if this compound or its future analogues can effectively interact with DNA and what structural features govern this interaction.
By identifying specific, high-affinity biological targets, researchers can better understand the compound's therapeutic potential and design more selective and effective drugs.
Rational Design and Synthesis of Next-Generation Analogues with Tuned Bioactivities
The core structure of this compound is a versatile scaffold for chemical modification. The rational design and synthesis of new analogues aim to enhance desired biological activities, improve pharmacological properties like solubility and bioavailability, and reduce off-target effects. researchgate.netnih.gov
Synthetic strategies are often focused on the C2 and C3 positions of the naphthoquinone ring, which are susceptible to nucleophilic substitution. nih.gov This allows for the introduction of a wide variety of chemical groups, including amines, amino acids, and heterocyclic moieties, which can significantly modulate the compound's properties. mdpi.comnih.gov
Key Synthetic Approaches:
Nucleophilic Substitution: A common method involves reacting 2,3-dichloro-1,4-naphthoquinone with various nucleophiles. nih.govnih.gov This strategy has been used to create libraries of derivatives with nitrogen, oxygen, or sulfur-containing side chains to explore structure-activity relationships (SAR). nih.govnih.gov
Mannich Reactions: The Mannich reaction is used to synthesize 2-hydroxy-3-(aminomethyl)-1,4-naphthoquinone derivatives (Lawsone Mannich bases), which have shown a range of biological activities. mdpi.comnih.gov
Multi-component Reactions: One-pot, multi-component reactions are being developed for the efficient and environmentally friendly synthesis of complex hydroxyl naphthalene-1,4-dione derivatives. researchgate.net
Metal-Catalyzed Arylation: Palladium-catalyzed reactions have been explored to introduce aryl groups onto the naphthoquinone scaffold, creating another avenue for structural diversification. ijfmr.com
The goal of these synthetic efforts is to produce next-generation analogues with fine-tuned bioactivities, such as increased potency against a specific target or selectivity for cancer cells over healthy cells.
Table 1: Examples of Synthetic Strategies for Naphthoquinone Analogues
| Synthetic Strategy | Starting Materials Example | Purpose | Reference |
|---|---|---|---|
| Nucleophilic Substitution | 2,3-dichloro-1,4-naphthoquinone and various amines/sulfonamides | Introduce diverse functional groups at C2/C3 to create libraries for screening. | nih.govnih.gov |
| Mannich Reaction | Lawsone (2-hydroxy-1,4-naphthoquinone), aldehydes, and amines | Synthesize aminomethylnaphthoquinones with a variety of biological properties. | mdpi.comnih.gov |
| Three-Component Reaction | 2-hydroxynaphthalene-1,4-dione, aromatic aldehydes, and amines | Efficient, one-pot synthesis of complex derivatives. | researchgate.net |
| Reductive Amination / Alkylation | PI-083 (a naphthoquinone derivative) and alkyl halides | Modify existing complex naphthoquinones to probe SAR. | nih.gov |
Advanced Mechanistic Elucidation Utilizing Omics Technologies
To gain a comprehensive understanding of how this compound affects biological systems, future research must integrate "omics" technologies. Transcriptomics, proteomics, and metabolomics can provide an unbiased, system-wide view of the cellular response to compound treatment.
Transcriptomics: This technology can reveal which genes are up- or down-regulated in response to the compound. For example, a study on 2-methoxy-1,4-naphthoquinone-based carbon dots identified 601 differentially enriched genes in Penicillium italicum, pointing to effects on the cytoskeleton, glycolysis, and histone methylation. mdpi.com Similar analyses with this compound could map its impact on cellular signaling networks.
Metabolomics: By analyzing the full spectrum of small-molecule metabolites, researchers can identify metabolic pathways disrupted by the compound. The same study on 2-methoxy-1,4-naphthoquinone-based carbon dots found 270 differentially accumulated metabolites, confirming the disruption of energy metabolism. mdpi.com
Multi-omics Integration: The most powerful approach involves integrating data from multiple omics platforms. nih.gov This can connect changes in gene expression (transcriptomics) with changes in protein levels (proteomics) and metabolic activity (metabolomics) to construct a detailed model of the compound's mechanism of action. nih.gov
These advanced technologies will be instrumental in moving beyond a single-target view to a network-level understanding of the compound's effects, helping to predict both efficacy and potential toxicities.
Sustainable Bioproduction and Biotransformation Strategies for Naphthoquinones
As interest in naphthoquinones for pharmaceutical and other applications grows, the need for sustainable and scalable production methods becomes critical. Many of these compounds are isolated from plants, which can be slow and environmentally taxing. youtube.com Future research is therefore focused on biotechnological and green chemistry approaches.
Plant Cell/Tissue Culture: In vitro cultivation of plant cells, such as the development of adventitious root cultures of Arnebia euchroma in bioreactors, offers a controlled and sustainable method for producing naphthoquinone pigments. youtube.com This approach allows for year-round production, independent of geographical and climatic constraints, while conserving the wild plant species. youtube.com
Microbial Fermentation: Engineering microorganisms like E. coli or yeast to produce naphthoquinone precursors or the final compounds through synthetic biology is a promising avenue. Nature utilizes several biosynthetic pathways to create naphthoquinones, including the polyketide and shikimate pathways, which can be reconstituted in industrial microbes. scienceopen.com
Green Synthesis: Chemical syntheses are being redesigned to be more environmentally friendly. This includes the use of less hazardous solvents, reusable catalysts, and energy-efficient reaction conditions, such as microwave irradiation, which can dramatically reduce reaction times compared to conventional heating. researchgate.net
These strategies will be essential for the economically viable and ecologically responsible production of this compound and its derivatives for translational development.
Integration of In Silico, In Vitro, and Pre-clinical Research for Compound Development
The development of a new therapeutic agent is a long and complex process. Integrating computational, laboratory, and pre-clinical studies from the earliest stages can streamline the development of promising compounds like this compound.
In Silico Modeling: Computational tools play a vital role in modern drug discovery.
Molecular Docking: This technique predicts how a compound binds to the three-dimensional structure of a target protein. It has been used to predict the interaction of naphthoquinone derivatives with targets like elastase and enzymes from parasites. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models use the chemical structures of a series of compounds to predict their biological activity, helping to prioritize which new analogues to synthesize. mdpi.com
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted computationally to identify candidates with favorable drug-like properties early on. ijfmr.commdpi.com
In Vitro Validation: The predictions from in silico models must be tested in the laboratory. This includes enzymatic assays to confirm target inhibition, cytotoxicity assays against cancer cell lines to measure potency, and permeation studies to assess bioavailability. nih.govresearchgate.net
Pre-clinical Formulation and Testing: Promising candidates from in vitro testing must be formulated into suitable delivery systems, especially for poorly soluble compounds like many naphthoquinones. nih.gov Technologies like bigels (biphasic organogel-hydrogel systems) are being explored to improve the topical delivery and bioavailability of these compounds. nih.govresearchgate.net The formulated compound is then evaluated in pre-clinical models to assess its efficacy and safety before any consideration for human trials.
This integrated pipeline, from computer-aided design to laboratory validation and pre-clinical formulation, creates an efficient feedback loop for optimizing lead compounds and accelerating their path toward potential clinical application.
Table 2: Integrated Research Approaches for Naphthoquinone Development
| Research Stage | Method/Technology | Example Application | Reference |
|---|---|---|---|
| In Silico (Computational) | Molecular Docking | Predicting binding energies of 5,8-dihydroxy-1,4-naphthoquinone (B181067) with elastase. | nih.gov |
| In Silico (Computational) | QSAR Modeling | Predicting the anti-parasitic activity of 1,4-naphthoquinone (B94277) derivatives. | mdpi.com |
| In Vitro (Laboratory) | Cytotoxicity Assay | Evaluating the IC50 of naphthoquinone derivatives against melanoma cells. | nih.govresearchgate.net |
| In Vitro (Laboratory) | Enzyme Inhibition Assay | Measuring the percent inhibition of elastase by naphthoquinone derivatives. | nih.gov |
| Pre-clinical Formulation | Bigel Drug Delivery System | Improving the diffusion and permeation of 1,4-naphthoquinones for topical application. | nih.govresearchgate.net |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 2,3,5,7-Tetrahydroxy-1,4-naphthalenedione, and how are hydroxyl groups protected during synthesis?
- Methodological Answer : Synthesis typically involves multi-step regioselective hydroxylation of 1,4-naphthoquinone precursors. For example, hydroxyl groups may be introduced via electrophilic substitution or oxidative methods. Protecting groups like acetyl or methyl ethers are critical to prevent undesired oxidation or side reactions during synthesis. Purification often combines column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization using polar aprotic solvents. Structural analogs, such as 5,8-dihydroxy derivatives, highlight the use of acetyl protection for hydroxyl groups during synthesis .
Q. Which spectroscopic techniques are essential for confirming the structure and substituent positions of this compound?
- Methodological Answer : Advanced NMR techniques, including 2D COSY and heteronuclear HMBC, are indispensable for assigning proton and carbon signals. For instance, HMBC correlations can resolve ambiguities in hydroxyl group positioning by detecting long-range couplings. UV-Vis spectroscopy (200–400 nm) and FT-IR (stretching vibrations for quinone C=O at ~1670 cm and phenolic O-H at ~3200 cm) provide complementary data. Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
Q. What are the key stability considerations for handling and storing this compound in laboratory settings?
- Methodological Answer : The compound’s polyphenolic and quinoid structure makes it sensitive to light, oxygen, and moisture. Storage requires airtight containers under inert gas (e.g., argon) at −20°C in dark conditions. Solvent selection for experiments should avoid protic or oxidizing media; dimethyl sulfoxide (DMSO) is often used due to its stabilizing properties. Compatibility tests with reducing agents (e.g., ascorbic acid) are recommended to assess redox reactivity .
Advanced Research Questions
Q. How can researchers design in vitro assays to evaluate the biological activity of this compound, particularly its antioxidant or cytotoxic effects?
- Methodological Answer :
- Antioxidant Activity : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays with IC quantification. Compare against standards like Trolox.
- Cytotoxicity : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM). Include positive controls (e.g., doxorubicin) and validate results via apoptosis markers (Annexin V/PI staining).
- Mechanistic Studies : Employ ROS (reactive oxygen species) detection kits (e.g., DCFH-DA) and Western blotting for stress-response proteins (e.g., Nrf2, HO-1) .
Q. How should contradictory data in reported biological activities (e.g., varying IC values across studies) be systematically addressed?
- Methodological Answer : Discrepancies often arise from differences in experimental parameters:
- Cell Line Variability : Test the compound across multiple cell lines (e.g., primary vs. immortalized) to assess tissue-specific effects.
- Solvent Artifacts : Ensure solvents like DMSO do not exceed 0.1% v/v to avoid cytotoxicity interference.
- Standardization : Adopt OECD guidelines for assay reproducibility, including triplicate measurements and blinded data analysis. Meta-analyses of published IC values can identify trends or outliers .
Q. What computational strategies are effective for modeling the interaction of this compound with biological targets (e.g., enzymes or DNA)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with targets like topoisomerase II or Keap1. Validate docking poses with MD simulations (GROMACS) over 100 ns to assess stability.
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like LogP, HOMO-LUMO gaps, and hydrogen-bonding capacity. Training datasets should include structurally related naphthoquinones (e.g., juglone, plumbagin) .
Q. How can the redox behavior of this compound be characterized electrochemically?
- Methodological Answer : Cyclic voltammetry (CV) in non-aqueous media (e.g., acetonitrile with 0.1 M TBAPF) reveals redox potentials. A three-electrode system (glassy carbon working electrode) at scan rates of 50–200 mV/s identifies quasi-reversible peaks corresponding to quinone/hydroquinone transitions. Differential pulse voltammetry (DPV) enhances resolution for overlapping peaks. Compare results with DFT-calculated redox potentials for validation .
Methodological Best Practices
- Synthesis Reproducibility : Document reaction conditions (temperature, solvent purity, inert atmosphere) meticulously.
- Data Validation : Cross-verify spectroscopic assignments with literature data for analogous compounds (e.g., 1,4-naphthoquinone derivatives) .
- Ethical Reporting : Disclose solvent concentrations, cell passage numbers, and statistical methods (e.g., ANOVA with post-hoc tests) in publications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
